Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate
Overview
Description
- CAPSO sodium salt (CAS No. 102601-34-3) is a zwitterionic buffer compound.
- Synonyms: 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid sodium salt.
- Molecular formula: C9H18NO4SNa.
- Molecular weight: 259.30 g/mol.
- Physical form: Crystalline powder.
- Solubility: Soluble in water (0.143 g/mL, clear, colorless).
- Useful pH range: 8.9-10.3.
- pKa (25°C): 9.6.
Synthesis Analysis
- Information on the synthesis of CAPSO sodium salt is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular structure consists of a cyclohexylamine moiety attached to a hydroxypropanesulfonic acid group.
Chemical Reactions Analysis
- Specific chemical reactions involving CAPSO sodium salt are not explicitly documented in the sources.
Physical And Chemical Properties Analysis
- CAPSO sodium salt is a white to almost white powder or crystal.
- It is stable under recommended storage conditions.
- No specific hazards related to physical properties are reported.
Scientific Research Applications
Surface Active and Buffering Agent
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate has been explored for its surface-active and buffering properties. Studies on sodium N-cyclohexyl-N-n-alkylaminopropanes, which include Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate, reveal their effectiveness as surface active and buffering agents in various applications (Negoro & Tasaka, 1980).
Hydrophilic Monomer Synthesis
This compound has been used in the synthesis of hydrophilic monomers with sulfonate and hydroxyl groups, such as sodium salt of 2,3-dihydroxypropane sulfonic acid. These monomers are valuable in preparing unsaturated polyester resins, demonstrating their utility in polymer chemistry (Jankowski, Rokicki, & Kicko-Walczak, 2004).
Polymeric Framework Study
In a study on poly[[μ7-l-cysteato(2−)]disodium], Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate was used for its role in forming a polymeric framework with two Na+ cations. This highlights its potential in complex molecular structures and materials science (Liu, 2011).
Functional Polymer Modification
This compound has been used in the modification of poly(vinyl alcohol) to create polymers with strong hydrophilic properties, useful in various industrial applications (Moritani & Yamauchi, 1998).
Polyelectrolyte and Chain Characteristic Studies
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate plays a role in the study of polyelectrolytes and chain characteristics of polymers. Its presence in sodium poly(3-methacryloyloxypropane-1-sulfonate) has been crucial in understanding molecular interactions in various salt solutions (Tan & Gasper, 1975).
Corrosion Scale Inhibition
Research into the synthesis of related compounds, such as [N, N-Bis-(2-hydroxy -3-sulfo-propyl)-amino]-acetic acid, derived from sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate, indicates its potential use in corrosion scale inhibition (Cao Zhan-mei, 2004).
Vibrational Spectroscopy in Micelle Studies
The compound has been instrumental in the study of the structure of sodium bis(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, providing insights into molecular interactions and microemulsion properties (Moran et al., 1995).
Safety And Hazards
- CAPSO sodium salt is considered hazardous for eye damage (Category 1).
- Precautions include wearing protective gear and avoiding eye contact.
- In case of exposure, rinse eyes with water and seek medical attention.
- No other specific hazards are identified.
Future Directions
- Research on CAPSO sodium salt could explore its applications in diagnostics, protein sequencing, and identification.
- Investigate its potential in drug formulations or other scientific contexts.
Remember that CAPSO sodium salt is widely used in laboratory settings, and its safety precautions should be followed rigorously. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
sodium;3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S.Na/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8;/h8-11H,1-7H2,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPORGHJKBOGDV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648387 | |
Record name | Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate | |
CAS RN |
102601-34-3 | |
Record name | Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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